molecular formula C15H18 B563273 Pentadeca-2,8,10-triene-4,6-diyne CAS No. 19812-23-8

Pentadeca-2,8,10-triene-4,6-diyne

Cat. No. B563273
CAS RN: 19812-23-8
M. Wt: 198.309
InChI Key: BXCQMFBOESMZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentadeca-2,8,10-triene-4,6-diyne is a natural product found in Oenanthe aquatica and Oenanthe crocata with data available.

Scientific Research Applications

Oxygenated Polyacetylenes from Oenanthe Aquatica Fruits

A study by Vincieri et al. (1985) identified oxygenated C15 polyacetylenes, including Pentadeca-2,8,10-triene-4,6-diyne variants, in the fruits of Oenanthe Aquatica L., a plant used historically in traditional medicine. These compounds fit into the biosynthetic pathway generally accepted for polyacetylenes (Vincieri et al., 1985).

Palladium-Catalyzed Reactions

Tsutsui et al. (1999) investigated Palladium-catalyzed reactions involving Pentadeca-2,8,10-triene-4,6-diyne, demonstrating its utility in the creation of complex molecular structures (Tsutsui et al., 1999).

Pyridine-Based Macrocycles

Casabó et al. (1991) discussed the creation of pyridine-based macrocycles containing Pentadeca-2,8,10-triene-4,6-diyne structures, useful in ion-selective electrodes and crystallography (Casabó et al., 1991).

Macrocycles with PdII and PtII

Escriche et al. (2002) synthesized phosphorus-containing macrocycles incorporating Pentadeca-2,8,10-triene-4,6-diyne and explored their reactivity with PdII and PtII, highlighting potential applications in coordination chemistry (Escriche et al., 2002).

Cytotoxic Polyacetylenes from Echinacea Pallida

Pellati et al. (2006) isolated and elucidated the structure of polyacetylenes, including Pentadeca-2,8,10-triene-4,6-diyne variants, from Echinacea Pallida roots, assessing their cytotoxic activity against human pancreatic adenocarcinoma cells (Pellati et al., 2006).

Isolation from Oenanthe Aquatica (L.) Fruit

Another study by Vincieri et al. (1981) isolated C15 polyacetylene hydrocarbons, including Pentadeca-2,8,10-triene-4,6-diyne, from Oenanthe Aquatica (L.) fruits, supporting the biosynthetic parallels between C15 and C17 polyacetylenes (Vincieri et al., 1981).

properties

CAS RN

19812-23-8

Molecular Formula

C15H18

Molecular Weight

198.309

IUPAC Name

pentadeca-2,8,10-trien-4,6-diyne

InChI

InChI=1S/C15H18/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h3,5,10,12,14-15H,4,6,8H2,1-2H3

InChI Key

BXCQMFBOESMZEZ-UHFFFAOYSA-N

SMILES

CCCCC=CC=CC#CC#CC=CC

synonyms

(2E,8E,10E)-2,8,10-Pentadecatriene-4,6-diyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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